molecular formula C6H15Cl3N4 B12229600 1-Ethyl-2-hydrazino-4-methyl-1h-imidazole

1-Ethyl-2-hydrazino-4-methyl-1h-imidazole

Cat. No.: B12229600
M. Wt: 249.6 g/mol
InChI Key: IVLIXGDCNNKFOA-UHFFFAOYSA-N
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Description

1-Ethyl-2-hydrazino-4-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-hydrazino-4-methyl-1H-imidazole typically involves the reaction of 2-ethyl-4-methylimidazole with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as cyclization, dehydration, and purification to obtain the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts, temperature control, and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-hydrazino-4-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazino group, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-Ethyl-2-hydrazino-4-methyl-1H-imidazole has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its hydrazino group allows it to form stable complexes with various biomolecules.

    Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for further investigation.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of other valuable chemicals. Its versatility makes it useful in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-ethyl-2-hydrazino-4

Properties

Molecular Formula

C6H15Cl3N4

Molecular Weight

249.6 g/mol

IUPAC Name

(1-ethyl-4-methylimidazol-2-yl)hydrazine;trihydrochloride

InChI

InChI=1S/C6H12N4.3ClH/c1-3-10-4-5(2)8-6(10)9-7;;;/h4H,3,7H2,1-2H3,(H,8,9);3*1H

InChI Key

IVLIXGDCNNKFOA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1NN)C.Cl.Cl.Cl

Origin of Product

United States

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